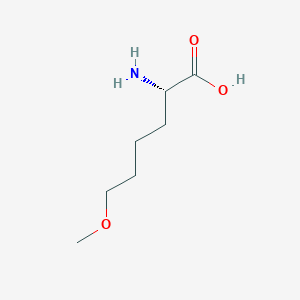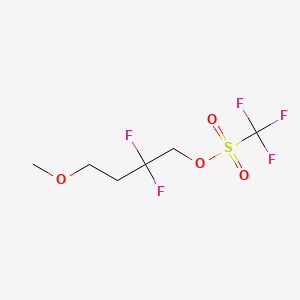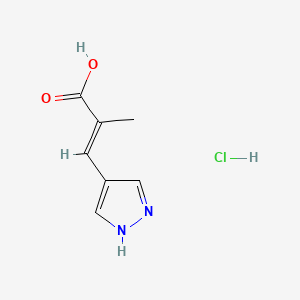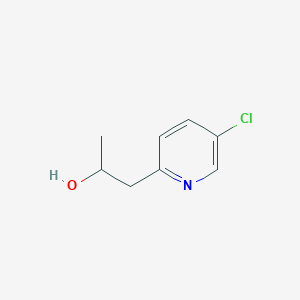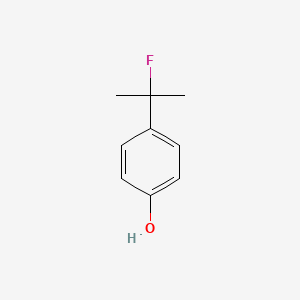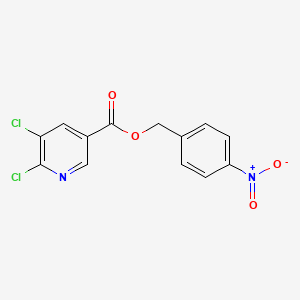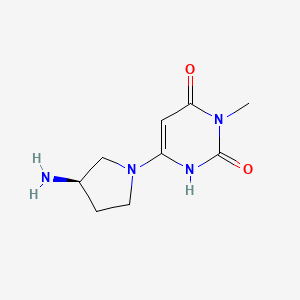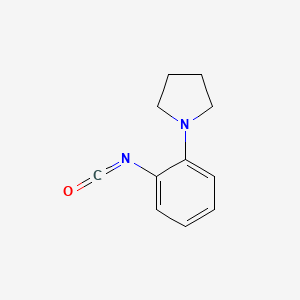
1-(2-Isocyanatophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Isocyanatophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a phenyl group substituted with an isocyanate functional group
準備方法
The synthesis of 1-(2-Isocyanatophenyl)pyrrolidine typically involves the reaction of 2-aminophenylpyrrolidine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products.
化学反応の分析
1-(2-Isocyanatophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas, carbamates, and other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Isocyanatophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through isocyanate chemistry.
Industry: The compound can be used in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
作用機序
The mechanism of action of 1-(2-Isocyanatophenyl)pyrrolidine involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
類似化合物との比較
1-(2-Isocyanatophenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidinones: These compounds feature a similar pyrrolidine ring but with different functional groups, such as carbonyl or hydroxyl groups.
Phenylisocyanates: These compounds have an isocyanate group attached to a phenyl ring but lack the pyrrolidine moiety.
Pyrrolidine derivatives: Various derivatives of pyrrolidine with different substituents can be compared in terms of their reactivity, stability, and applications. The uniqueness of this compound lies in the combination of the pyrrolidine ring and the isocyanate group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
1-(2-isocyanatophenyl)pyrrolidine |
InChI |
InChI=1S/C11H12N2O/c14-9-12-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
InChIキー |
WQMVGHRHLQILJA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


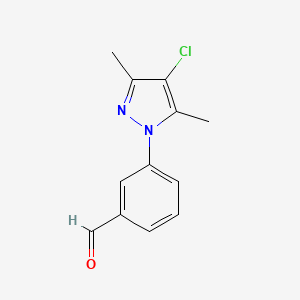
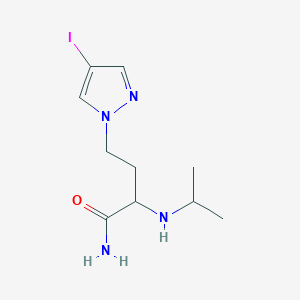

![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
